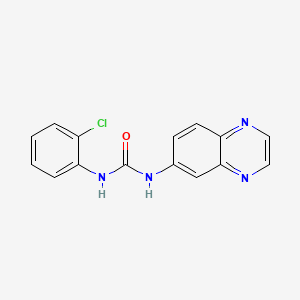

N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea

Vue d'ensemble

Description

N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea typically involves the reaction of 2-chloroaniline with 6-quinoxalinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the urea group into corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the notable applications of quinoxaline derivatives, including N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea, is their potential as anticancer agents. A study identified a novel quinoxaline urea analog that exhibited significant potency in inhibiting pancreatic cancer cell growth. This analog demonstrated a 2.5-fold increase in potency compared to previous compounds and showed improved oral bioavailability, making it a promising candidate for further development in cancer therapy .

NF-κB Inhibition

The compound has been linked to the inhibition of NF-κB pathways, which are crucial in cancer progression and inflammation. The structure-activity relationship (SAR) studies indicated that modifications to the quinoxaline structure can enhance the inhibitory effects on IKKβ, a key regulator in the NF-κB signaling pathway. This suggests potential therapeutic roles in treating diseases characterized by chronic inflammation and cancer .

Fertilizer Efficiency

This compound can be utilized as a component in fertilizers to improve nitrogen use efficiency (NUE). Research indicates that urea, when combined with nitrification inhibitors like this compound, can significantly reduce nitrogen losses due to leaching and volatilization. This is particularly important for sustainable agricultural practices as it enhances the effectiveness of nitrogen fertilizers while minimizing environmental impact .

Foliar Application

The compound's properties allow it to be used in foliar applications, which can enhance nutrient uptake by crops. Studies have shown that the application of urea-based fertilizers with inhibitors can lead to better pasture growth and improved nitrogen recovery rates, thereby increasing overall crop yields .

Comparative Data Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Medicinal | This compound | Significant anticancer activity; potent NF-κB inhibition |

| Agricultural | Urea with this compound | Improved nitrogen use efficiency; reduced nitrogen losses |

Cancer Research Study

In a controlled laboratory setting, the effects of this compound were evaluated on pancreatic cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant differences observed at varying concentrations of the compound over time .

Agricultural Field Trials

Field experiments conducted on pastures treated with urea combined with nitrification inhibitors demonstrated marked increases in dry matter yield compared to untreated controls. The application of this compound resulted in enhanced nitrogen recovery efficiency, showcasing its potential benefits in agricultural settings .

Mécanisme D'action

The mechanism of action of N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the quinoxalinyl group can enhance its binding affinity and selectivity towards certain biological targets. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-chlorophenyl)-N’-(4-quinoxalinyl)urea: Similar structure but with a different position of the quinoxalinyl group.

N-(2-bromophenyl)-N’-(6-quinoxalinyl)urea: Similar structure but with a bromine atom instead of chlorine.

N-(2-chlorophenyl)-N’-(6-pyridinyl)urea: Similar structure but with a pyridine ring instead of quinoxaline.

Uniqueness

N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea is unique due to the specific combination of the chlorophenyl and quinoxalinyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Activité Biologique

N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorophenyl isocyanate with 6-quinoxaline amine derivatives. The structural formula can be represented as follows:

This compound features a chlorinated phenyl group and a quinoxaline moiety, both of which contribute to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- In vitro Studies :

- A study reported that compounds with quinoxaline structures exhibited growth inhibition against multiple cancer cell lines, including HeLa and MCF-7. The compound showed IC50 values ranging from 0.071 µM to 0.126 µM in different assays, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the biological activity of quinoxaline derivatives. The following table summarizes key findings from SAR analyses:

| Compound Structure | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| This compound | 0.071 - 0.126 | Anticancer | Effective against HeLa and MCF-7 |

| Quinoxaline Derivative 1 | 2.5 | Anticancer | High potency in melanoma cell line |

| Quinoxaline Derivative 2 | 4.4 | Anticancer | Moderate activity against HCT116 |

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of this compound:

- Study on Cancer Cell Lines :

- Combination Therapy :

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-quinoxalin-6-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCSDOJFFRLSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324593 | |

| Record name | 1-(2-chlorophenyl)-3-quinoxalin-6-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

423154-67-0 | |

| Record name | 1-(2-chlorophenyl)-3-quinoxalin-6-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.